Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate, with the molecular formula C14H15NO4 and a molecular weight of approximately 261.28 g/mol, is a compound belonging to the quinoline family. It is characterized by a quinoline ring system, which features a fused benzene and pyridine structure. The compound possesses several functional groups including an ethyl ester, hydroxyl, and methoxy groups, contributing to its chemical properties and biological activities. The IUPAC name for this compound is ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate, and its CAS number is 384820-98-8 .
There is no current information available on the specific mechanism of action of EHMMQC. However, quinolinecarboxylate derivatives have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties []. Further research is needed to determine if EHMMQC exhibits similar properties and elucidate its mechanism of action, if any.
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science .
Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate exhibits notable biological activities. Research indicates that compounds within the quinoline class often display:
Further investigation into its pharmacological profile could elucidate its potential therapeutic applications .
The synthesis of ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate can be achieved through various methods:
These synthetic routes allow for the customization of the compound for specific research needs or industrial applications .
Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate has several potential applications:
The versatility of this compound makes it an interesting subject for further research in various scientific fields .
Interaction studies involving ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that:
Detailed interaction studies are necessary to fully understand its mechanism of action and therapeutic potential .
Several compounds share structural similarities with ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-Hydroxyquinoline-3-carboxylate | Lacks methoxy and methyl groups | Simpler structure; potential different biological activity |
| Ethyl 6-Methoxyquinoline-3-carboxylate | Lacks hydroxyl group | May exhibit different solubility and reactivity |
| Ethyl 8-Methylquinoline-3-carboxylate | Lacks hydroxy and methoxy groups | More hydrophobic; different interaction profiles |
Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate stands out due to the combination of functional groups that enhance its solubility and potential reactivity compared to these similar compounds. This uniqueness may contribute to its distinct biological activities and applications in medicinal chemistry .